2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound characterized by the presence of a bromo-substituted phenoxy group, a tert-butyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-tert-butylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the para position.
Etherification: The brominated product is then reacted with 2-methoxyphenol in the presence of a base, such as potassium carbonate, to form the phenoxy ether linkage.
Amidation: The resulting phenoxy compound is then subjected to amidation with chloroacetyl chloride and 2-methoxyaniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and amide groups can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromo group.
Oxidation: Oxidized derivatives of the phenoxy or amide groups.
Reduction: Reduced forms of the phenoxy or amide groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and tert-butyl groups may enhance its binding affinity and specificity, while the phenoxy and amide moieties contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(4-fluoro-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(4-iodo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide
Uniqueness
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The tert-butyl group also contributes to its steric and electronic characteristics, influencing its behavior in various chemical and biological contexts.
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-19(2,3)14-11-13(20)9-10-16(14)24-12-18(22)21-15-7-5-6-8-17(15)23-4/h5-11H,12H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNARNXRVHEKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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